molecular formula C6H12N2O2S B1615284 Propanamide, 3,3'-thiobis- CAS No. 5459-10-9

Propanamide, 3,3'-thiobis-

Cat. No. B1615284
CAS RN: 5459-10-9
M. Wt: 176.24 g/mol
InChI Key: GNAYFTGREAJJLY-UHFFFAOYSA-N
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Description

Propanamide, 3,3’-thiobis- is an organic compound with the molecular formula C6H12N2O2S . It is a derivative of propanamide, which is the amide of propanoic acid .


Synthesis Analysis

The synthesis of Propanamide, 3,3’-thiobis- can involve several steps. One possible synthetic route involves the condensation reaction between urea and propanoic acid . Other synthetic routes may involve the use of precursors such as Dimethyl 3,3’-Thiodipropionate, Acrylamide Crystals, THIODIPROPIONIC ACID, 3,3’-thiodipropanamide, and Urea .


Molecular Structure Analysis

The molecular structure of Propanamide, 3,3’-thiobis- consists of two propanamide groups connected by a sulfur atom . The exact 3D structure can be viewed using computational chemistry tools .

Scientific Research Applications

Application 1: Dual Inhibitors of Urease and Cyclooxygenase-2

  • Summary of the Application : Propanamide-sulfonamide based drug conjugates have been explored as dual inhibitors of urease and cyclooxygenase-2 (COX-2). These conjugates are designed and synthesized to enhance the effects of already-approved medications, especially to lessen adverse effects and enhance results .
  • Methods of Application or Experimental Procedures : The newly designed conjugates were confirmed by spectroscopic techniques like IR, 1 HNMR, 13 CNMR, and elemental analysis. The conjugates were screened for anti-inflammatory, urease, and COX-2 inhibition .
  • Results or Outcomes : Naproxen conjugated with sulfanilamide, sulfathiazole, and sulfaguanidine was found potent and showed a competitive mode of urease inhibition, with IC 50 (µM) values 6.69 ± 0.11, 5.82 ± 0.28, 5.06 ± 0.29, respectively. The naproxen-sulfamethoxazole conjugation showed better anti-inflammatory action by inhibiting induced edema by 82.8%, which is comparable to the medication indomethacin (86.8% inhibition). It exhibited 75.4% inhibition of COX-2 at 10 µM concentration which is comparable with the reference drug (celecoxib, 77.1% inhibition) .

Application 2: Accelerating Microvia Filling by Copper Electroplating

  • Summary of the Application : 3,3-thiobis (1-propanesulfonate) has been used to accelerate microvia filling by copper electroplating. This is a key process in the manufacturing of printed circuit boards .
  • Methods of Application or Experimental Procedures : The accelerating effect of 3,3-thiobis (1-propanesulfonate) on copper electrodeposition was characterized by galvanostatic measurements. The acceleration strongly depended on the chloride ion and H2SO4 concentrations .
  • Results or Outcomes : An optimal copper plating solution composed of CuSO4, polyethylene glycol (PEG), 3,3-thiobis (1-propanesulfonate), chloride ions, and H2SO4 was developed and used to perform bottom-up copper filling of microvias .

Application 3: Synthesis of 5,5’-Thiobis (3-bromoisothiazole-4-carbonitrile)

  • Summary of the Application : 5,5’-Thiobis (3-bromoisothiazole-4-carbonitrile) is a novel compound synthesized from sodium 2,2-dicyanoethene-1,1-bis (thiolate) and bromine .
  • Methods of Application or Experimental Procedures : The reaction of sodium 2,2-dicyanoethene-1,1-bis (thiolate) with bromine (2 equiv.) in CCl4 gave 3,5-dibromoisothiazole-3-carbonitrile and 5,5’-thiobis (3-bromoisothiazole-4-carbonitrile) in 7% and 18% yields, respectively .
  • Results or Outcomes : The novel compound 5,5’-thiobis (3-bromoisothiazole-4-carbonitrile) was fully characterized. It offers many options for functional group modifications and has potential applications in the synthesis of biologically useful compounds .

Application 4: Accelerating Microvia Filling by Copper Electroplating

  • Summary of the Application : 3,3-thiobis (1-propanesulfonate) has been used to accelerate microvia filling by copper electroplating. This is a key process in the manufacturing of printed circuit boards .
  • Methods of Application or Experimental Procedures : The accelerating effect of 3,3-thiobis (1-propanesulfonate) on copper electrodeposition was characterized by galvanostatic measurements. The acceleration strongly depended on the chloride ion and H2SO4 concentrations .
  • Results or Outcomes : An optimal copper plating solution composed of CuSO4, polyethylene glycol (PEG), 3,3-thiobis (1-propanesulfonate), chloride ions, and H2SO4 was developed and used to perform bottom-up copper filling of microvias .

Application 5: Synthesis of 5,5’-Thiobis (3-bromoisothiazole-4-carbonitrile)

  • Summary of the Application : 5,5’-Thiobis (3-bromoisothiazole-4-carbonitrile) is a novel compound synthesized from sodium 2,2-dicyanoethene-1,1-bis (thiolate) and bromine .
  • Methods of Application or Experimental Procedures : The reaction of sodium 2,2-dicyanoethene-1,1-bis (thiolate) with bromine (2 equiv.) in CCl4 gave 3,5-dibromoisothiazole-3-carbonitrile and 5,5’-thiobis (3-bromoisothiazole-4-carbonitrile) in 7% and 18% yields, respectively .
  • Results or Outcomes : The novel compound 5,5’-thiobis (3-bromoisothiazole-4-carbonitrile) was fully characterized. It offers many options for functional group modifications and has potential applications in the synthesis of biologically useful compounds .

properties

IUPAC Name

3-(3-amino-3-oxopropyl)sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S/c7-5(9)1-3-11-4-2-6(8)10/h1-4H2,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAYFTGREAJJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063910
Record name Propanamide, 3,3'-thiobis-
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Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanamide, 3,3'-thiobis-

CAS RN

5459-10-9
Record name 3,3′-Thiobis[propanamide]
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Record name 3,3'-Thiodipropionamide
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Record name 3,3'-Thiodipropionamide
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Record name Propanamide, 3,3'-thiobis-
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Record name Propanamide, 3,3'-thiobis-
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Record name 3,3'-thiobispropionamide
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Record name 3,3'-THIODIPROPIONAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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